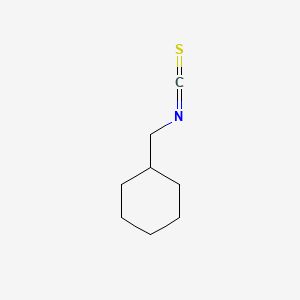

Cyclohexanemethyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400136. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isothiocyanatomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJNWIQNLZNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200405 | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-66-1 | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52395-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isothiocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanemethyl Isothiocyanate: A Comprehensive Physicochemical Profile for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexanemethyl isothiocyanate, a member of the versatile isothiocyanate family of organic compounds, presents a unique combination of a bulky, non-polar cyclohexyl group and a reactive isothiocyanate functional group. This structure imparts specific physicochemical characteristics that are of significant interest in various scientific disciplines, including medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and explores the biological signaling pathways generally associated with isothiocyanates.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 52395-66-1) are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NS | [1][2] |

| Molecular Weight | 155.26 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 222-223 °C | [1][3] |

| Density | 0.999 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5340 | [1] |

| Purity | Available as 95%, 97%, or 99% | [2][3][4] |

| Melting Point | Not available. Expected to be below 0°C. | |

| Solubility | No quantitative data is readily available. Isothiocyanates are generally soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.[5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available and expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong and broad absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[2] Other expected characteristic peaks include C-H stretching vibrations of the cyclohexane and methylene groups around 2850-2950 cm⁻¹. The gas-phase IR spectrum is available in the NIST WebBook.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring. A doublet would be expected for the methylene protons (-CH₂-) adjacent to the isothiocyanate group, likely in the region of 3.0-3.5 ppm.

-

¹³C NMR: The carbon spectrum would show several signals for the cyclohexyl ring carbons. The isothiocyanate carbon (-N=C=S) typically appears in the range of 125-140 ppm, though it can sometimes be broad or difficult to observe.

Mass Spectrometry (MS)

The mass spectrum of this compound is available on the NIST WebBook.[6] The fragmentation pattern of alkyl isothiocyanates is characterized by several key features. A prominent peak is often observed at m/z 72, corresponding to the [CH₂NCS]⁺ ion, resulting from cleavage alpha to the isothiocyanate group.[7] The molecular ion peak (M⁺) at m/z 155 should be observable. Other fragments may arise from the loss of the isothiocyanate group or fragmentation of the cyclohexyl ring.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Materials:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

This compound sample

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating bath.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Materials:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

This compound sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with the this compound sample at the same temperature and weigh it (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

Materials:

-

Abbe refractometer

-

Dropper or pipette

-

This compound sample

-

Ethanol and lens paper for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. Record the temperature at which the measurement is taken.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates is well-known for its significant effects on cellular signaling pathways, particularly in the context of cancer chemoprevention and anti-inflammatory responses.

Keap1-Nrf2-ARE Pathway

Isothiocyanates are potent inducers of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, promoting the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Caption: The Keap1-Nrf2-ARE signaling pathway activated by isothiocyanates.

NF-κB Signaling Pathway

Many isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11][12] NF-κB is a transcription factor that plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Isothiocyanates can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a liquid compound like this compound.

Caption: General workflow for physicochemical characterization.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. Further research is warranted to elucidate its specific biological activities and to obtain a more complete set of experimental data, particularly spectroscopic and solubility profiles.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. 52395-66-1 this compound AKSci 4897AE [aksci.com]

- 4. Video: Melting Points - Procedure [jove.com]

- 5. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Anticancer Potential of Cyclohexanemethyl Isothiocyanate: A Mechanistic Overview Based on the Isothiocyanate Class

Disclaimer: As of December 2025, specific experimental data on the mechanism of action of cyclohexanemethyl isothiocyanate in cancer cells is not available in the public scientific literature. This technical guide, therefore, provides a comprehensive overview of the well-documented anticancer mechanisms of the broader isothiocyanate (ITC) class of compounds, to which this compound belongs. The information presented herein is based on studies of prominent ITCs such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), and serves as a foundational framework for potential future research into the specific activities of this compound.

Executive Summary

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables that have garnered significant attention for their potent chemopreventive and therapeutic effects against various cancers.[1][2][3] The anticancer activity of ITCs is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of cellular oxidative stress through interference with key signaling pathways. This guide synthesizes the current understanding of the mechanisms of action of ITCs in cancer cells, providing a predictive framework for the potential activities of this compound.

Core Mechanisms of Action of Isothiocyanates in Cancer Cells

The anticancer effects of isothiocyanates are broadly categorized into three interconnected areas: induction of apoptosis, cell cycle arrest, and modulation of oxidative stress. These effects are orchestrated through the perturbation of critical cellular signaling pathways.

Induction of Apoptosis

ITCs are potent inducers of apoptosis, or programmed cell death, in cancer cells.[4][5][6] This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic effects of ITCs are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][5] This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[4][7]

-

Extrinsic Pathway: Some ITCs have been shown to upregulate the expression of death receptors, such as Fas, sensitizing cancer cells to apoptosis.[7]

Cell Cycle Arrest

ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[2][3][8] This prevents cancer cells from dividing and propagating. The arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Modulation of Oxidative Stress

The role of ITCs in modulating oxidative stress is complex and appears to be dose-dependent. At therapeutic concentrations, ITCs can act as pro-oxidants in cancer cells, leading to the generation of reactive oxygen species (ROS).[9][10][11] This increase in ROS can damage cellular components and trigger apoptosis.[4][7] Paradoxically, ITCs are also known to induce the expression of antioxidant enzymes, which may contribute to their chemopreventive effects in normal cells.

Key Signaling Pathways Targeted by Isothiocyanates

The pleiotropic effects of ITCs on cancer cells are a consequence of their ability to modulate multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is frequently hyperactivated in cancer. Several ITCs have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[12][13][14][15]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival. Constitutive activation of NF-κB is common in many cancers. ITCs have been demonstrated to suppress NF-κB activation, thereby promoting apoptosis and inhibiting inflammation-driven tumorigenesis.[16][17][18]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often persistently activated in cancer cells, promoting their proliferation, survival, and invasion. ITCs, such as PEITC, have been shown to inhibit the activation of STAT3.[19][20][21]

Quantitative Data on Isothiocyanate Activity

While specific data for this compound is unavailable, the following table summarizes the 50% inhibitory concentration (IC50) values for well-studied ITCs across various cancer cell lines, illustrating their potent anticancer activity.

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Sulforaphane | Human cervical cancer (HeLa) | 15 | [22] |

| Sulforaphane | Human colon carcinoma (HT29) | 15 | [3] |

| Phenethyl isothiocyanate | Human prostate cancer (DU145) | ~10 | [19] |

| Phenethyl isothiocyanate | Jurkat T-lymphoma | 9-18 | [6] |

| Benzyl isothiocyanate | Human pancreatic cancer (BxPC-3) | ~8 | [23] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of isothiocyanate mechanisms are provided below. These protocols can serve as a template for investigating the effects of this compound.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of proteins involved in apoptosis, such as caspases and Bcl-2 family members.

-

Cell Lysis: Treat cancer cells with the test compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Treat cells with the test compound, harvest, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and stain with a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to quantify the levels of ROS in cells.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with the test compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Isothiocyanate-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for Western Blotting.

Caption: Inhibition of pro-survival signaling pathways by ITCs.

Conclusion and Future Directions

The existing body of research strongly supports the potent anticancer activities of isothiocyanates, which are mediated through a complex interplay of apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. While direct evidence for this compound is currently lacking, the data presented in this guide for other ITCs provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound in various cancer cell lines. Determining its IC50 values, its effects on the signaling pathways discussed, and its in vivo efficacy will be crucial steps in evaluating its therapeutic potential. The experimental protocols and mechanistic frameworks provided herein offer a solid foundation for initiating such investigations.

References

- 1. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 5. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate inhibits growth of human chronic myeloid leukemia K562 cells via reactive oxygen species generation and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 11. Structures of isothiocyanates attributed to reactive oxygen species generation and microtubule depolymerization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. Phenethyl isothiocyanate inhibits STAT3 activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenethyl Isothiocyanate inhibits STAT3 activation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothiocyanate-Rich Extracts from Cauliflower (Brassica oleracea Var. Botrytis) and Radish (Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Targets of Isothiocyanates

Disclaimer: As of late 2025, publicly available research on the specific biological targets of Cyclohexanemethyl isothiocyanate (CHM-ITC) is limited. This guide provides a comprehensive overview of the well-documented in vitro biological targets of the broader class of isothiocyanates (ITCs), such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and allyl isothiocyanate (AITC). The mechanisms outlined herein represent the most probable targets and pathways for CHM-ITC, pending specific experimental validation.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1] They are generated from the enzymatic hydrolysis of precursor molecules called glucosinolates.[1] Extensive in vitro and in vivo research has established ITCs as potent chemopreventive and therapeutic agents, exhibiting anti-proliferative, pro-apoptotic, and anti-inflammatory activities against various cancer cell lines.[2][3][4] The primary mechanism of action involves the highly reactive electrophilic isothiocyanate group (-N=C=S), which readily forms covalent bonds with sulfhydryl groups of cysteine residues in target proteins.[5] This interaction can modulate protein function and trigger a cascade of downstream cellular events. This guide details the key molecular targets and signaling pathways modulated by ITCs in vitro, providing researchers with a foundational understanding for investigating novel ITC compounds like CHM-ITC.

Core Biological Processes Targeted by Isothiocyanates

ITCs exert their anticancer effects by modulating multiple, interconnected cellular processes. The primary outcomes of ITC treatment in cancer cells are the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest.[2][6][7]

subgraph "cluster_0" { label="In Vitro Treatment"; bgcolor="#FFFFFF"; ITC [label="Isothiocyanate (ITC)\n e.g., CHM-ITC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cells [label="Cancer Cell Line", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ITC -> Cells [label="Treatment"]; }

subgraph "cluster_1" { label="Primary Cellular Outcomes"; bgcolor="#FFFFFF"; Apoptosis [label="Induction of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Key Molecular Mechanisms"; bgcolor="#FFFFFF"; ROS [label="↑ Reactive Oxygen Species (ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway Modulation\n(MAPK, NF-κB, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Cells -> Apoptosis; Cells -> CellCycleArrest; ROS -> Apoptosis; Tubulin -> CellCycleArrest; Signaling -> Apoptosis; Signaling -> CellCycleArrest; }

Figure 1: Conceptual workflow for investigating the in vitro effects of an isothiocyanate.

Induction of Apoptosis

Apoptosis is a major mechanism by which ITCs eliminate cancer cells.[5][7] They achieve this by targeting key components of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): A primary event in ITC-induced apoptosis is the rapid generation of intracellular ROS.[1][7] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

-

Mitochondrial Pathway (Intrinsic): ITCs disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] This event is often mediated by the modulation of the Bcl-2 family of proteins, specifically the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax). Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3.[8]

-

Death Receptor Pathway (Extrinsic): Some ITCs have been shown to activate the extrinsic pathway by increasing the activity of caspase-8.[9][10] Activated caspase-8 can directly cleave and activate caspase-3.

-

Caspase Activation and Substrate Cleavage: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These enzymes are responsible for cleaving critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

ITC [label="Isothiocyanate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_extrinsic" { label="Extrinsic Pathway"; bgcolor="#FFFFFF"; DeathReceptor [label="Death Receptors"]; Casp8 [label="Pro-Caspase-8"]; aCasp8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeathReceptor -> Casp8 -> aCasp8; }

subgraph "cluster_intrinsic" { label="Intrinsic Pathway"; bgcolor="#FFFFFF"; Mito [label="Mitochondrion"]; Bcl2 [label="Bcl-2 Family\n(↑Bax / ↓Bcl-2)"]; CytC [label="Cytochrome c\n(Release)"]; Apaf1 [label="Apaf-1"]; Casp9 [label="Pro-Caspase-9"]; aCasp9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome", shape=septagon]; Bcl2 -> Mito -> CytC; CytC -> Apaf1; Apaf1 -> Casp9; Casp9 -> Apoptosome -> aCasp9; }

subgraph "cluster_execution" { label="Execution Pathway"; bgcolor="#FFFFFF"; Casp3 [label="Pro-Caspase-3"]; aCasp3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP"]; cPARP [label="Cleaved PARP"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"]; aCasp3 -> PARP -> cPARP -> Apoptosis; Casp3 -> aCasp3; }

ITC -> Bcl2 [label="Modulates"]; ITC -> DeathReceptor [label="Activates"]; aCasp8 -> Casp3; aCasp9 -> Casp3; }

Figure 2: Overview of apoptotic pathways targeted by isothiocyanates.

Induction of Cell Cycle Arrest

ITCs inhibit cancer cell proliferation by inducing arrest at specific phases of the cell cycle, most commonly the G2/M phase.[2][6][9] This prevents cells from entering mitosis and undergoing cell division.

-

Targeting G2/M Transition Proteins: The arrest is often associated with the downregulation or inhibition of key regulatory proteins required for entry into mitosis, including Cyclin B1, cell division cycle 25B/C (Cdc25B/C), and cyclin-dependent kinase 1 (CDK1/Cdc2).[6]

-

Microtubule Disruption: A primary mechanism for mitotic arrest is the direct interaction of ITCs with tubulin. ITCs covalently bind to cysteine residues on β-tubulin, which inhibits its polymerization into microtubules.[7] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to mitotic arrest and subsequent apoptosis.[2]

Modulation of Key Signaling Pathways

ITCs are potent modulators of intracellular signaling cascades that are often dysregulated in cancer, thereby affecting cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells. ITCs are known to be potent inhibitors of this pathway.[1]

-

Mechanism of Inhibition: ITCs typically prevent the degradation of the inhibitory protein IκBα. By doing so, they sequester the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and pro-inflammatory genes.[1]

Stimulus [label="Pro-inflammatory Stimulus\n(e.g., LPS, TNFα)"]; IKK [label="IKK Complex"]; IkB [label="IκBα"]; NFkB_complex [label="NF-κB (p65/p50) + IκBα\n(Inactive Cytoplasmic Complex)", shape=Mdiamond]; pIkB [label="p-IκBα"]; Proteasome [label="Proteasome"]; NFkB_active [label="NF-κB (p65/p50)\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, style=filled, fillcolor="#F1F3F4"]; Transcription [label="Gene Transcription\n(Inflammation, Survival)", shape=note];

ITC [label="Isothiocyanate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];

Stimulus -> IKK; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB; pIkB -> Proteasome [label="Degradation"]; NFkB_complex -> IkB [style=dashed]; NFkB_complex -> NFkB_active; NFkB_active -> Nucleus [label="Translocation"]; Nucleus -> Transcription [style=dashed];

ITC -> IKK [label="Inhibits", color="#EA4335", arrowhead=tee];

subgraph { rank=same; IkB; NFkB_complex; } }

Figure 3: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Activation of MAP Kinase Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are involved in cellular responses to stress, proliferation, and apoptosis. The effect of ITCs on these pathways can be complex and cell-type dependent.

-

Stress-Activated Pathways (JNK and p38): In many cancer cells, ITCs cause a sustained activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[10] This activation is often linked to the induction of apoptosis in response to the cellular stress caused by ITCs.

-

ERK Pathway: The role of the Extracellular signal-Regulated Kinase (ERK) pathway in ITC-mediated effects is more varied, with some studies reporting activation and others inhibition, depending on the context.

Quantitative Data on Isothiocyanate Activity

The potency of different ITCs varies depending on their chemical structure, the cell line tested, and the duration of exposure. The following tables summarize representative quantitative data from the literature for common ITCs.

Table 1: Cytotoxicity of Various Isothiocyanates (IC₅₀ Values)

| Isothiocyanate | Cell Line | Assay Duration | IC₅₀ (µM) | Reference(s) |

| Allyl-ITC (AITC) | HL-60 (Leukemia) | 72 h | ~5-10 | [8] |

| Benzyl-ITC (BITC) | HL-60 (Leukemia) | 72 h | ~5 | [8] |

| Benzyl-ITC (BITC) | PC-3 (Prostate) | 72 h | ~2.5 | [1] |

| Phenethyl-ITC (PEITC) | HL-60 (Leukemia) | 72 h | ~10 | [8] |

| Phenethyl-ITC (PEITC) | A549 (Lung) | 24 h | ~7.5 | [1] |

| Sulforaphane (SFN) | PANC-1 (Pancreatic) | 72 h | ~15 | [9] |

| Sulforaphane (SFN) | T24 (Bladder) | 48 h | 15.9 ± 0.76 | [7] |

Note: IC₅₀ values are highly dependent on experimental conditions and should be considered as representative examples.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological targets of ITCs.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the ITC compound (e.g., CHM-ITC) in fresh culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%. Replace the old medium with the ITC-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot the viability against the log of the ITC concentration to determine the IC₅₀ value.

Analysis of Apoptotic Markers (Western Blotting)

Western blotting is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

-

Cell Lysis: Treat cells with the ITC at various concentrations and time points. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Analyze the band intensities to determine changes in protein levels.

Cell Cycle Analysis (Flow Cytometry)

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Culture and treat cells with the ITC for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Resuspend approximately 1 x 10⁶ cells in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to degrade RNA. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a G2/M arrest.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Reconstitute purified tubulin protein (e.g., >99% pure bovine tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA) on ice. Prepare a reaction mixture containing GTP and a fluorescent reporter that binds to polymerized microtubules.

-

Compound Incubation: In a 96- or 384-well plate, add various concentrations of the ITC compound to the tubulin solution. Include a positive control (e.g., paclitaxel for stabilization, vinblastine for inhibition) and a negative control (solvent). Incubate on ice for a short period (e.g., 10-15 minutes).

-

Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Kinetic Measurement: Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity assay) over time (e.g., every 30-60 seconds for 1 hour).

-

Data Analysis: Plot the fluorescence/absorbance versus time. Inhibition of polymerization will result in a lower rate and a lower final plateau compared to the negative control. Calculate the percent inhibition at a specific time point or compare the polymerization rates.

References

- 1. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cybermedlife.eu [cybermedlife.eu]

- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanemethyl Isothiocyanate: A Potential Therapeutic Agent in the Isothiocyanate Class

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. Extensive research has highlighted their significant potential in therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental data, and potential therapeutic applications of isothiocyanates, with a specific focus on the understudied compound, Cyclohexanemethyl isothiocyanate. While direct experimental evidence for this compound is limited, its structural similarity to well-characterized ITCs suggests it may share similar pharmacological activities. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising class of compounds.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in plants of the Brassicaceae family, such as broccoli, cabbage, and wasabi.[1][2] The characteristic -N=C=S functional group is the key pharmacophore responsible for their biological activities.[3] Prominent and well-studied ITCs include sulforaphane, phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), and benzyl isothiocyanate (BITC).[4] These compounds have demonstrated a wide range of biological effects, including potent anti-cancer, anti-inflammatory, and antioxidant properties.[1][3]

Core Mechanisms of Action of Isothiocyanates

The therapeutic effects of ITCs are attributed to their ability to modulate multiple cellular signaling pathways, primarily through their electrophilic nature, which allows them to react with nucleophilic cellular targets, such as cysteine residues on proteins.

Anti-Cancer Mechanisms

ITCs exert their anti-cancer effects through a variety of interconnected pathways that regulate cell proliferation, survival, and death.[1][5]

-

Induction of Apoptosis: ITCs have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[6]

-

Cell Cycle Arrest: ITCs can arrest the cell cycle at different phases, preventing cancer cell proliferation.[5] For instance, many ITCs induce G2/M phase arrest.[6]

-

Inhibition of Carcinogen-Activating Enzymes: Some ITCs can inhibit Phase I enzymes, such as cytochrome P450s, which are involved in the metabolic activation of procarcinogens.[5]

-

Induction of Phase II Detoxification Enzymes: A key mechanism of ITC-mediated chemoprevention is the induction of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and quinone reductase, via the activation of the Nrf2-ARE pathway.[1]

-

Modulation of Signaling Pathways: ITCs can interfere with critical cancer-related signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[4]

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. ITCs exhibit potent anti-inflammatory properties.[7]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. ITCs can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[7][8]

-

Activation of Nrf2 Signaling: The Nrf2 pathway, in addition to its role in detoxification, also plays a crucial role in resolving inflammation by upregulating antioxidant and cytoprotective genes.[3][7]

Quantitative Data on Isothiocyanate Activity

The following tables summarize key quantitative data from in vitro studies on well-characterized isothiocyanates. This data provides a benchmark for the potential potency of other ITCs like this compound.

Table 1: In Vitro Anti-proliferative Activity of Selected Isothiocyanates

| Isothiocyanate | Cancer Cell Line | Assay | IC50 Value | Reference |

| Sulforaphane | T24 (Bladder Cancer) | Cell Viability | ≥20 μM | [9] |

| Phenethyl isothiocyanate (PEITC) | T24 (Bladder Cancer) | Cell Viability | Dose-dependent inhibition | [9] |

| Allyl isothiocyanate (AITC) | HCT116 (Colorectal Cancer) | Metabolic Activity | - | [10] |

| Benzyl isothiocyanate (BITC) | HCT116 (Colorectal Cancer) | Metabolic Activity | - | [10] |

| 6-(methylsulfinyl) hexyl isothiocyanate (6-MSITC) | HepG2 (Liver Cancer) | MTT Assay | No cytotoxicity up to 20 μM at 24h | [11] |

Table 2: Anti-inflammatory Activity of Selected Isothiocyanates

| Isothiocyanate | Target | Assay | Inhibition | Concentration | Reference |

| Phenyl isothiocyanate | COX-2 | Enzyme Inhibition | ~99% | 50 μM | [12][13] |

| 3-methoxyphenyl isothiocyanate | COX-2 | Enzyme Inhibition | ~99% | 50 μM | [12][13] |

| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | Enzyme Inhibition | IC50 = 0.57 mM | [12][13] | |

| 3-methoxyphenyl isothiocyanate | Butyrylcholinesterase | Enzyme Inhibition | 49.2% | 1.14 mM | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of isothiocyanates.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the isothiocyanate for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[11]

-

Western Blotting for Signaling Pathway Analysis

-

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

-

Treat cells with the isothiocyanate and a relevant stimulus (e.g., LPS for inflammation studies).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-NF-κB, Nrf2, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[8]

-

NF-κB Reporter Assay

-

This assay measures the transcriptional activity of NF-κB.

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Treat the transfected cells with the isothiocyanate and a stimulus (e.g., TNF-α or LPS).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.[8]

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by isothiocyanates and a general experimental workflow for their evaluation.

Caption: General experimental workflow for evaluating the therapeutic potential of an isothiocyanate.

Caption: The Nrf2 signaling pathway activated by isothiocyanates.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

This compound: A Potential Therapeutic Candidate

This compound is an isothiocyanate with a cyclohexylmethyl group attached to the -N=C=S moiety.

Chemical Structure: (A chemical structure diagram would be ideally placed here. As a text-based AI, I will describe it: A cyclohexane ring is connected to a methylene bridge (-CH2-), which is in turn bonded to the nitrogen atom of the isothiocyanate group (-N=C=S).)

While there is a notable lack of direct experimental data on the therapeutic applications of this compound in the published literature, its chemical structure as an isothiocyanate provides a strong rationale for investigating its potential pharmacological activities.

Hypothesized Therapeutic Applications

Based on the well-documented activities of other ITCs, this compound is hypothesized to possess:

-

Anti-cancer properties: It may induce apoptosis and cell cycle arrest in cancer cells and could potentially activate the Nrf2 pathway to confer chemopreventive effects.

-

Anti-inflammatory effects: It may inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators.

Structural Considerations and Future Research Directions

The presence of the lipophilic cyclohexane ring in this compound is a key structural feature that may influence its pharmacokinetic and pharmacodynamic properties compared to other ITCs with different side chains. This could affect its:

-

Bioavailability: The lipophilicity might enhance its absorption and distribution into tissues, potentially including the central nervous system.

-

Target Engagement: The size and shape of the cyclohexyl group could influence its binding affinity and specificity for various cellular targets.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines and assessing its anti-inflammatory activity in relevant cellular models.

-

Mechanism of action studies: Investigating its effects on key signaling pathways such as Nrf2, NF-κB, and apoptosis.

-

Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

Synthesis of Isothiocyanates

Isothiocyanates can be synthesized through various chemical methods. A common laboratory-scale synthesis involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent to yield the isothiocyanate.

Conclusion

The isothiocyanate class of compounds holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases. While research on this compound is currently limited, its structural classification as an isothiocyanate provides a strong foundation for its investigation as a potential therapeutic agent. This technical guide has summarized the extensive knowledge base of the broader ITC class to provide a framework for future research and development efforts focused on this compound and other novel ITC derivatives. Further preclinical studies are warranted to elucidate its specific biological activities and therapeutic potential.

References

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanate-Rich Extracts from Cauliflower (Brassica oleracea Var. Botrytis) and Radish (Raphanus sativus) Inhibited Metabolic Activity and Induced ROS in Selected Human HCT116 and HT-29 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Novel Cyclohexanemethyl Isothiocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel derivatives of cyclohexanemethyl isothiocyanate. The focus is on providing detailed experimental protocols, structured data presentation, and clear visualizations of synthetic and biological pathways to aid in the research and development of new therapeutic agents based on the isothiocyanate scaffold.

Introduction to this compound and its Derivatives

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a key mechanism of their biological action.[3] This reactivity makes them valuable starting materials for the synthesis of a variety of derivatives, particularly thioureas, which also exhibit significant pharmacological potential.[4][5]

This compound, with its aliphatic cyclohexane moiety, offers a unique lipophilic scaffold that can be exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of novel derivatives from this parent compound allows for the exploration of structure-activity relationships and the development of new chemical entities with enhanced therapeutic profiles.

Synthesis of this compound Derivatives

The primary route for the synthesis of novel derivatives of this compound involves the reaction of the isothiocyanate group with various nucleophiles. The most common derivatives are N,N'-disubstituted thioureas, formed by the reaction with primary or secondary amines.[4][6]

The general reaction for the synthesis of a thiourea derivative from an isothiocyanate and a primary amine is a straightforward and efficient process.[7][8]

Reaction Scheme:

Caption: General synthesis of a thiourea derivative.

This protocol describes the synthesis of a representative novel thiourea derivative, N-(4-chlorophenyl)-N'-(cyclohexylmethyl)thiourea, from this compound and 4-chloroaniline.

Materials:

-

This compound (1.0 mmol)

-

4-Chloroaniline (1.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask (50 mL)

-

Reflux condenser

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

-

To this solution, add a solution of 4-chloroaniline (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature with continuous stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization of Novel this compound Derivatives

The structural elucidation of newly synthesized derivatives is performed using a combination of spectroscopic techniques.

The following table summarizes the expected spectroscopic data for a representative novel thiourea derivative, N-(4-chlorophenyl)-N'-(cyclohexylmethyl)thiourea.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (typically in the range of 1.0-2.0 ppm), a doublet for the methylene protons adjacent to the nitrogen (around 3.4 ppm), and aromatic protons of the chlorophenyl group (in the aromatic region, 7.0-7.5 ppm). Signals for the N-H protons will also be present, often as broad singlets. |

| ¹³C NMR | Resonances for the cyclohexyl carbons, the methylene carbon, the thiocarbonyl carbon (C=S, typically downfield around 180 ppm), and the aromatic carbons.[9] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and a strong band for the C=S stretching (around 1300-1400 cm⁻¹).[9] |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound. |

| Property | Value |

| Molecular Formula | C₁₄H₁₉ClN₂S |

| Molecular Weight | 282.83 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in less polar solvents. |

Biological Activity and Signaling Pathways

Isothiocyanates and their derivatives are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.[3][10]

The biological activity of isothiocyanates is largely attributed to their ability to induce a pro-oxidative cellular state, which in turn activates protective mechanisms. A primary target is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Isothiocyanates can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and phase II detoxification enzymes.[3]

Another important pathway affected by isothiocyanates is the NF-κB signaling pathway, a key regulator of inflammation. Isothiocyanates can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[3]

The following diagram illustrates the modulation of the Keap1-Nrf2 and NF-κB signaling pathways by a novel this compound derivative.

Caption: Modulation of Nrf2 and NF-κB pathways.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of novel this compound derivatives.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The detailed protocols and structured data presentation are intended to facilitate further research in this promising area of medicinal chemistry. The exploration of new derivatives based on this scaffold holds the potential for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES | European Chemical Bulletin [bibliomed.org]

- 2. Isothiocyanates as cancer chemopreventive agents: their biological activities and metabolism in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijacskros.com [ijacskros.com]

- 9. researchgate.net [researchgate.net]

- 10. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Cyclohexanemethyl Isothiocyanate Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the covalent binding of Cyclohexanemethyl isothiocyanate (CHM-ITC) and other isothiocyanates (ITCs) to their protein targets. Given that ITCs are a promising class of compounds in cancer chemoprevention, understanding their molecular interactions is crucial for the development of novel therapeutics.[1][2][3] This guide details the computational workflow, key signaling pathways affected by ITCs, and the experimental protocols necessary for model validation.

Introduction to Isothiocyanate-Protein Interactions

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables, recognized for their anti-carcinogenic properties.[3][4] Their biological activity stems from the electrophilic nature of the isothiocyanate functional group (-N=C=S), which readily reacts with nucleophilic residues on proteins. This interaction, primarily with the thiol groups of cysteine residues, results in a stable, covalent bond known as a dithiocarbamate.[5] This covalent modification can alter the protein's structure and function, leading to the modulation of various cellular signaling pathways.[1][2][4] While cysteine is the primary target, other residues like lysine can also be modified.[2][4]

The binding of ITCs to cellular proteins is a selective process, with only a small fraction of the proteome being targeted.[2][6] This selectivity is critical to their mechanism of action and is a key focus of in silico modeling efforts.

In Silico Modeling Workflow for Covalent Binding

The computational modeling of ITC-protein interactions involves a multi-step process designed to predict the binding pose, assess the stability of the covalent adduct, and estimate the binding affinity.

Caption: In silico workflow for modeling ITC covalent protein binding.

2.1. Target Selection and Preparation: The process begins with selecting a protein target of interest, such as Keap1 or Tubulin.[6][7] The 3D structure is typically obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and repairing any missing residues.

2.2. Ligand Preparation: A 3D structure of CHM-ITC is generated and its energy is minimized using a suitable force field to obtain a stable conformation.

2.3. Molecular Docking:

-

Non-Covalent Docking: Initially, non-covalent docking is performed to predict the most likely binding pose of CHM-ITC in the protein's active site before the covalent bond is formed. This step is crucial as strong initial reversible binding is often a prerequisite for efficient covalent bond formation.[8]

-

Covalent Docking: Following the initial placement, covalent docking is performed. This specialized type of docking models the formation of the covalent bond between the electrophilic carbon of the isothiocyanate group and the nucleophilic residue (e.g., the sulfur atom of a cysteine). Software such as AutoDock, CovDock, or SeeSAR can be utilized for this purpose.[8][9]

2.4. Molecular Dynamics (MD) Simulation: Once the covalent complex is modeled, MD simulations are employed to assess its stability over time.[10][11] These simulations provide insights into the conformational changes in the protein upon ligand binding and the dynamics of the interaction at an atomic level.[10][11][12]

2.5. Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to analyze the trajectory from the MD simulation to estimate the binding free energy of the covalent adduct.[13]

Key Signaling Pathways Modulated by Isothiocyanates

ITCs exert their biological effects by targeting proteins in critical signaling pathways. In silico modeling helps to elucidate the specific interactions that trigger these downstream effects.

3.1. The Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress.[14] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[14] ITCs, acting as electrophiles, covalently modify specific cysteine residues on Keap1 (notably Cys151), inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[15][16][17] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes.[14][18]

Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.

3.2. Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[19] Studies have shown that ITCs can activate various MAPKs, which can lead to cell cycle arrest and apoptosis, contributing to their anti-cancer effects.[1][19][20] The specific activation pattern can vary depending on the ITC and cell type.[20]

Caption: Isothiocyanate modulation of MAPK signaling pathways.

Quantitative Data on Isothiocyanate-Protein Interactions

While specific data for this compound is limited, data from well-studied ITCs like phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) provide valuable benchmarks for in silico studies.

| Isothiocyanate | Protein Target | Binding Site(s) | Quantitative Measure | Reference |

| Phenethyl ITC (PEITC) | Tubulin | Cys303 (β-tubulin), Cys347 (α-tubulin) | Higher binding affinity than SFN | [4][7] |

| Benzyl ITC (BITC) | Tubulin | Cys303 (β-tubulin) | Modifies 9-12 of 15 free thiols | [4] |

| Sulforaphane (SFN) | Tubulin | Cys303 (β-tubulin) | Modifies ~4 of 15 free thiols | [4] |

| Phenethyl ITC (PEITC) | Keap1 | Cys151 | Essential for Nrf2 induction | [15] |

| Phenethyl ITC (PEITC) | P-glycoprotein | Not specified | IC50 of ~240 µM | [21] |

| N-alkyne PEITC (NPEITC) | A549 cell proteins | Not specified | IC50 = 6.9 µM (cell viability) | [3] |

| Phenethyl ITC (PEITC) | A549 cell proteins | Not specified | IC50 = 19.3 µM (cell viability) | [3] |

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental methods.[22] The following protocols are essential for confirming the covalent binding of CHM-ITC to its predicted protein targets.

5.1. Protocol: Mass Spectrometry for Adduct Identification

Objective: To identify the specific amino acid residue(s) on a target protein that are covalently modified by CHM-ITC.

Methodology:

-

Incubation: Incubate the purified target protein with CHM-ITC at a specified molar ratio (e.g., 1:1, 1:5) at 37°C for a defined period (e.g., 2-4 hours). Include a control sample with the protein and vehicle (e.g., DMSO) only.

-

Removal of Unbound Ligand: Remove excess, unbound CHM-ITC using a desalting column or dialysis.

-

Proteolytic Digestion: Denature the protein (e.g., with urea) and reduce and alkylate the cysteine residues (using DTT and iodoacetamide, respectively). Digest the protein into smaller peptides using a protease such as trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Data Analysis: Search the MS/MS spectra against the protein sequence database. Look for a mass shift on peptides corresponding to the addition of the CHM-ITC molecule. The MS/MS fragmentation pattern will confirm the exact site of modification on the peptide.[4][23][24]

5.2. Protocol: Ellman's Assay for Quantifying Thiol Modification

Objective: To quantify the number of cysteine residues on a target protein that have reacted with CHM-ITC.

Methodology:

-

Incubation: Treat the purified target protein (with a known number of cysteine residues) with varying concentrations of CHM-ITC for a set time at 37°C.[3]

-

Reaction: After incubation, add Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) to the samples. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

-

Spectrophotometry: Measure the absorbance of the TNB product at 412 nm using a spectrophotometer.

-

Calculation: Create a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine). Calculate the number of remaining free thiols in the protein samples by comparing their absorbance to the standard curve. The difference between the control and CHM-ITC-treated samples indicates the number of cysteine residues modified by the isothiocyanate.[4]

5.3. Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of the initial non-covalent binding interaction between CHM-ITC and the target protein.

Methodology:

-

Sample Preparation: Prepare solutions of the purified target protein in the sample cell and CHM-ITC in the injection syringe in the same buffer.

-

Titration: Perform a series of small, sequential injections of the CHM-ITC solution into the protein solution while monitoring the heat released or absorbed during the binding event.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The in silico modeling of this compound protein binding is a powerful approach to understanding its mechanism of action at a molecular level. By combining computational techniques like covalent docking and molecular dynamics with experimental validation through mass spectrometry and biochemical assays, researchers can accurately predict protein targets, identify specific binding sites, and elucidate the functional consequences of covalent modification. This integrated strategy is indispensable for the rational design and development of next-generation isothiocyanate-based therapeutics.

References

- 1. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosolveit.de [biosolveit.de]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Molecular Dynamics Simulation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Molecular Dynamics Simulations and Enhanced Sampling Methods for the Study of Protein Systems | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-throughput native mass spectrometry as experimental validation for in silico drug design (Technical Report) | OSTI.GOV [osti.gov]